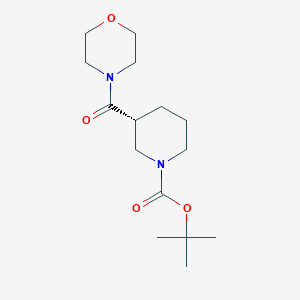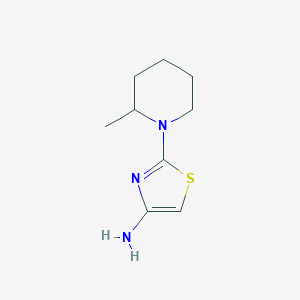
2-(2-Methylpiperidin-1-yl)thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メチルピペリジン-1-イル)チアゾール-4-アミンは、チアゾール環とピペリジン部分を特徴とする複素環式化合物です。チアゾールは、その多様な生物活性で知られており、様々な天然および合成化合物に見られます。この化合物中のチアゾール環の存在は、その潜在的な生物学的および化学的特性に貢献しています。
準備方法
合成経路および反応条件
2-(2-メチルピペリジン-1-イル)チアゾール-4-アミンの合成は、通常、チアゾール環の形成に続いてピペリジン部分の導入を行います。一般的な方法の1つは、特定の条件下で適切な前駆体の環化によりチアゾール環を形成することです。反応条件には、通常、エタノールまたはメタノールなどの溶媒と、硫黄またはリン化合物などの触媒の使用が含まれます。
工業的製造方法
この化合物の工業的製造には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、目的の生成物を得るための再結晶またはクロマトグラフィーによる精製などのステップが含まれる可能性があります。
化学反応の分析
反応の種類
2-(2-メチルピペリジン-1-イル)チアゾール-4-アミンは、次を含む様々な化学反応を受ける可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: チアゾール環は、使用する試薬と条件に応じて、求核置換反応または求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン化剤、アミンまたはチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はチアゾール環に様々な官能基を導入する可能性があります。
科学研究への応用
2-(2-メチルピペリジン-1-イル)チアゾール-4-アミンは、次を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの潜在的な生物活性について調査されています。
医学: 様々な疾患の治療における潜在的な治療効果について探求されています。
産業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
2-(2-Methylpiperidin-1-yl)thiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(2-メチルピペリジン-1-イル)チアゾール-4-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。チアゾール環は、酵素または受容体と相互作用し、その活性を調節することができます。この相互作用は、酵素活性の阻害やシグナル伝達経路の活性化など、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 2-(2-メチルピペリジン-1-イル)チアゾール
- 2-(2-メチルピペリジン-1-イル)チアゾール-4-オール
- 2-(2-メチルピペリジン-1-イル)チアゾール-4-カルボン酸
独自性
2-(2-メチルピペリジン-1-イル)チアゾール-4-アミンは、チアゾール環とピペリジン部分の特定の組み合わせのために独特です。この組み合わせは、異なる化学的および生物学的特性を与え、様々な研究および産業的用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(2-Methylpiperidin-1-yl)thiazole
- 2-(2-Methylpiperidin-1-yl)thiazol-4-ol
- 2-(2-Methylpiperidin-1-yl)thiazol-4-carboxylic acid
Uniqueness
2-(2-Methylpiperidin-1-yl)thiazol-4-amine is unique due to the specific combination of the thiazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
InChIキー |
REDLGCRMSLFKKV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=NC(=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


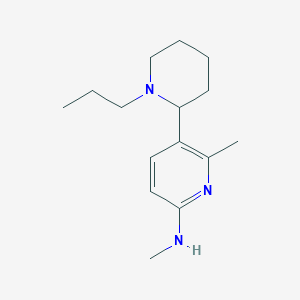

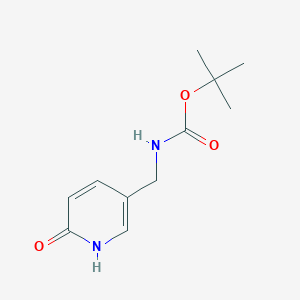
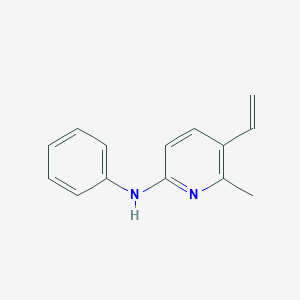
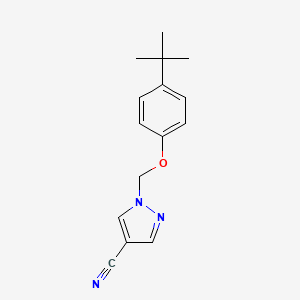

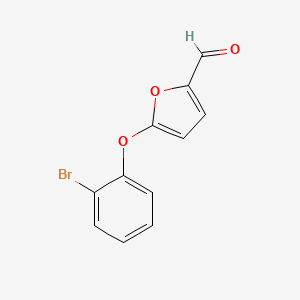

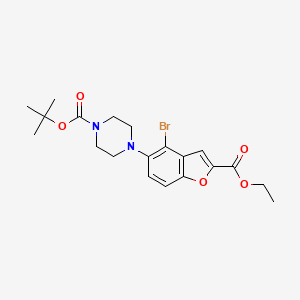



![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
